molecular formula C25H18N4O3S2 B5079349 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea

Cat. No.: B5079349
M. Wt: 486.6 g/mol
InChI Key: DDNHSTTWFBJPLT-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea is a complex organic compound that features a combination of benzodioxole, dithiophene, and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, dithiophene derivatives, and quinoxaline derivatives. Common synthetic routes may involve:

    Step 1: Formation of the benzodioxole intermediate through cyclization reactions.

    Step 2: Synthesis of the dithiophene intermediate via thiophene functionalization.

    Step 3: Coupling of the benzodioxole and dithiophene intermediates with quinoxaline derivatives under specific conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-thienyl)urea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(quinoxalin-6-yl)urea
  • 1-(2,3-Dithiophen-2-ylquinoxalin-6-yl)urea

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea is unique due to the combination of benzodioxole, dithiophene, and quinoxaline moieties, which may impart distinct chemical and physical properties. This uniqueness could translate into specific applications in various fields, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O3S2/c30-25(26-13-15-5-8-19-20(11-15)32-14-31-19)27-16-6-7-17-18(12-16)29-24(22-4-2-10-34-22)23(28-17)21-3-1-9-33-21/h1-12H,13-14H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNHSTTWFBJPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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